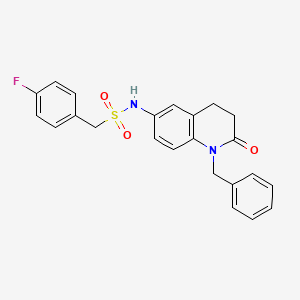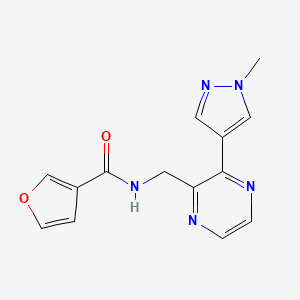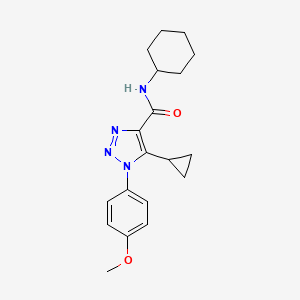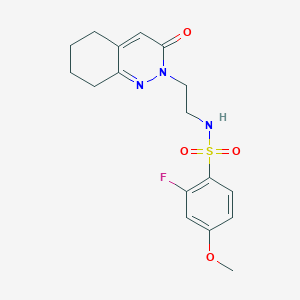![molecular formula C20H20N4O4S B2671745 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide CAS No. 868212-54-8](/img/structure/B2671745.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s purpose or role, such as whether it’s used in any specific industries or fields of research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It might involve multiple steps and various reagents .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, the types of bonds (covalent, ionic, etc.) present, and other structural features .Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes, including its reactivity, what products are formed, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves detailing properties like the compound’s melting point, boiling point, solubility, polarity, and reactivity .科学的研究の応用
Utility in Heterocyclic Synthesis
Research indicates the utility of related compounds in the synthesis of heterocyclic derivatives, which are crucial for developing pharmaceuticals and agrochemicals. For example, the synthesis of pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles showcases the potential of such molecules in creating new chemical entities with varied biological activities (Fadda et al., 2012).
Anticancer and Kinase Inhibition
Another avenue of research explores substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy and favorable pharmacokinetic profiles, highlighting the therapeutic potential of similar structures in cancer treatment (Schroeder et al., 2009).
Antimicrobial Applications
Compounds with similar structural motifs have been evaluated for their antimicrobial activities. The synthesis and characterization of various derivatives, including pyrimidine and thiopyrimidine derivatives, have shown potential as antimicrobial agents against a range of bacterial and fungal strains (Gad-Elkareem et al., 2011).
Exploration in Material Science
In material science, the development of new compounds and their derivatives can lead to the creation of polymers with specific properties. For instance, the synthesis of polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages showcases the application of complex chemical structures in developing materials with outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15-11-13-21-20(22-15)24-29(26,27)18-9-7-16(8-10-18)23-19(25)12-14-28-17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKAAEJUWNRAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)

![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)


![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
